2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl2N2O3 and its molecular weight is 249.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
- The molecular structure and geometric parameters of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide and similar acetanilides have been examined in several studies. The conformation of the N—H bond in these compounds is noted for its orientation in relation to other substituents like the meta-nitro group. Interestingly, dual intermolecular N—H⋯O hydrogen bonds play a significant role in linking the molecules, contributing to their structural stability and interactions (Gowda et al., 2007).
Synthesis and Material Development
- The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential in polymer science and material development. Specifically, the reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and other compounds like 4-hydroxybenzoic acid has led to the creation of innovative monomers, underlining the compound's versatility and application in creating new materials (Begunov & Valyaeva, 2015).
Antibacterial Properties
- One particularly noteworthy study explored the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, a pathogen responsible for a range of infections. This research highlighted not only the antibacterial activity of this molecule but also delved into its cytotoxic and pharmacokinetic profile, providing insights into its potential as a new antibacterial drug. The presence of the chloro atom in the molecule was found to enhance its antibacterial activity, hinting at the crucial role of molecular substitution in therapeutic effectiveness (Cordeiro et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an important target for antibacterial agents .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . The compound possibly acts on the penicillin-binding protein, promoting cell lysis .
Biochemical Pathways
It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption can lead to cell lysis and death .
Pharmacokinetics
The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . This makes the compound a potential candidate for the development of new antibacterial drugs .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide on cells are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPYLYIONLWUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366186 | |
Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196935-03-2 | |
Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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